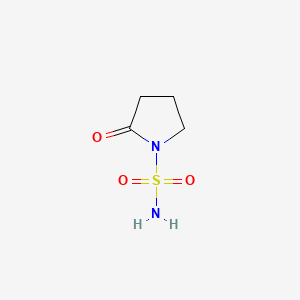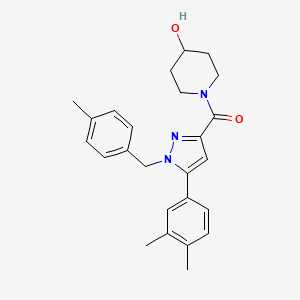
(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” is a synthetic organic molecule that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” typically involves multi-step organic reactions. The starting materials often include substituted benzyl and pyrazole derivatives. Common synthetic routes may involve:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Substitution reactions: Introducing the 3,4-dimethylphenyl and 4-methylbenzyl groups through nucleophilic substitution reactions.
Coupling reactions: Attaching the 4-hydroxypiperidin-1-yl group via coupling reactions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Halogenation or nitration of aromatic rings using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, H2O2.
Reducing agents: NaBH4, LiAlH4.
Substitution reagents: Halogens (Cl2, Br2), nitrating mixtures (HNO3/H2SO4).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis for the development of new materials and catalysts.
Biology
In biological research, it may be studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
The compound could be investigated for its pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In industrial applications, it may be used in the synthesis of advanced materials, polymers, or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
類似化合物との比較
Similar Compounds
- (5-Phenyl-1-benzyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
- (5-(4-Methylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
Uniqueness
The uniqueness of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
分子式 |
C25H29N3O2 |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
[5-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C25H29N3O2/c1-17-4-7-20(8-5-17)16-28-24(21-9-6-18(2)19(3)14-21)15-23(26-28)25(30)27-12-10-22(29)11-13-27/h4-9,14-15,22,29H,10-13,16H2,1-3H3 |
InChIキー |
DZEHORZBWZQTRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)N3CCC(CC3)O)C4=CC(=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
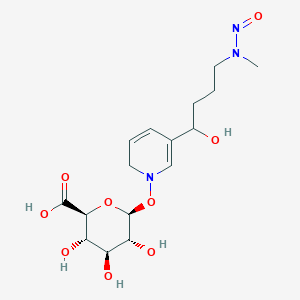

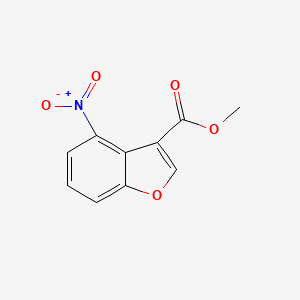

![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
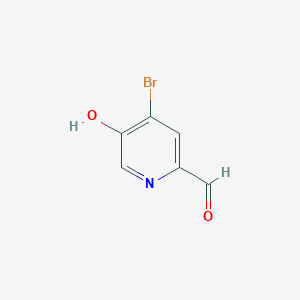
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
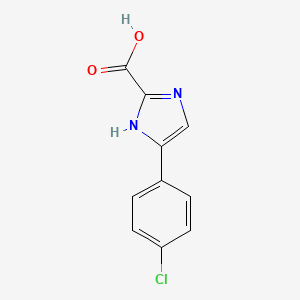
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
